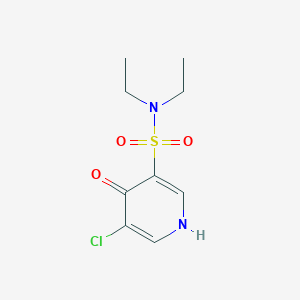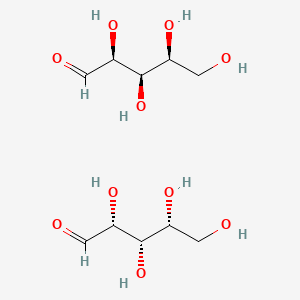
5-Chloro-N,N-diethyl-4-oxo-1,4-dihydropyridine-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N,N-diethyl-4-oxo-1,4-dihydropyridine-3-sulfonamide involves several steps. One common method includes the reaction of a chlorinated pyridine derivative with diethylamine and a sulfonamide precursor under controlled conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-N,N-diethyl-4-oxo-1,4-dihydropyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, amines, and various substituted pyridine compounds .
Aplicaciones Científicas De Investigación
5-Chloro-N,N-diethyl-4-oxo-1,4-dihydropyridine-3-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Chloro-N,N-diethyl-4-oxo-1,4-dihydropyridine-3-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve inhibition of key enzymes involved in disease processes .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Chloro-N,N-diethyl-4-oxo-1,4-dihydropyridine-3-carboxamide
- 5-Chloro-N,N-diethyl-4-oxo-1,4-dihydropyridine-3-thiol
Uniqueness
5-Chloro-N,N-diethyl-4-oxo-1,4-dihydropyridine-3-sulfonamide is unique due to its sulfonamide group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C9H13ClN2O3S |
|---|---|
Peso molecular |
264.73 g/mol |
Nombre IUPAC |
5-chloro-N,N-diethyl-4-oxo-1H-pyridine-3-sulfonamide |
InChI |
InChI=1S/C9H13ClN2O3S/c1-3-12(4-2)16(14,15)8-6-11-5-7(10)9(8)13/h5-6H,3-4H2,1-2H3,(H,11,13) |
Clave InChI |
JKKBWUACCKAWPK-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)S(=O)(=O)C1=CNC=C(C1=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![7-Fluoro-2-methyl-2,3,4,5-tetrahydro-1H-benzo[c]azepin-5-amine](/img/structure/B13015319.png)

![3-[(8aS)-3-oxo-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-2-yl]-2,2-dimethylpropanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B13015331.png)


